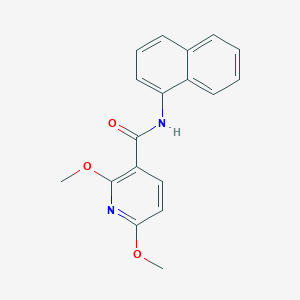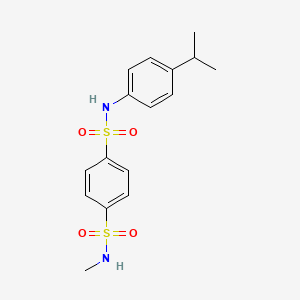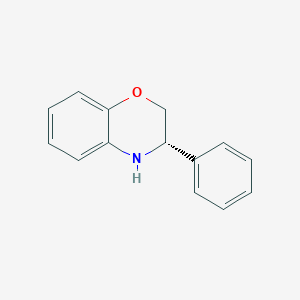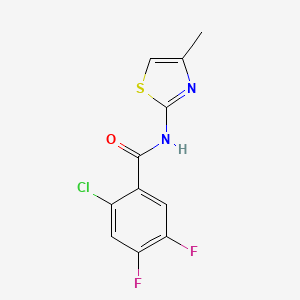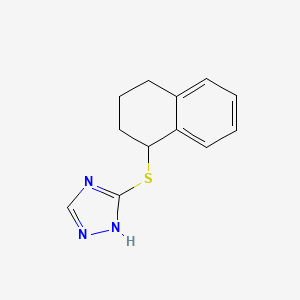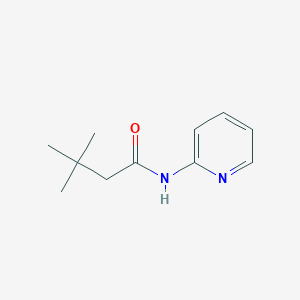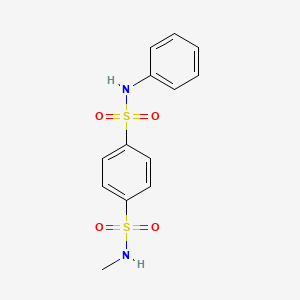
1-N-methyl-4-N-phenylbenzene-1,4-disulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-N-methyl-4-N-phenylbenzene-1,4-disulfonamide (MPB) is a chemical compound that belongs to the class of sulfonamides. It is a white crystalline powder that is soluble in water and organic solvents. MPB has been extensively studied for its potential use in scientific research, particularly in the field of biochemistry and physiology.
作用机制
The mechanism of action of 1-N-methyl-4-N-phenylbenzene-1,4-disulfonamide involves the inhibition of CA activity. CA is an enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. This reaction is essential for maintaining the pH balance of the body. By inhibiting CA activity, this compound disrupts the acid-base balance, leading to a decrease in pH.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to decrease the pH of blood and urine, increase the excretion of bicarbonate, and decrease the excretion of ammonium. This compound has also been found to inhibit the growth of certain cancer cells, making it a potential candidate for cancer therapy.
实验室实验的优点和局限性
1-N-methyl-4-N-phenylbenzene-1,4-disulfonamide has several advantages for lab experiments. It is a potent inhibitor of CA, making it a useful tool for studying the role of CA in various physiological processes. This compound is also relatively easy to synthesize and purify, making it readily available for research purposes. However, this compound has some limitations for lab experiments. It is a sulfonamide, which means that it may have potential side effects on living organisms. Additionally, this compound may not be effective in inhibiting all isoforms of CA, which may limit its usefulness in certain experiments.
未来方向
There are several future directions for research on 1-N-methyl-4-N-phenylbenzene-1,4-disulfonamide. One area of research could focus on the development of this compound analogs with improved potency and selectivity for specific isoforms of CA. Another area of research could focus on the potential use of this compound as a cancer therapy. Additionally, further studies could investigate the potential side effects of this compound on living organisms and the mechanisms underlying its inhibition of CA activity.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential use in scientific research, particularly in the field of biochemistry and physiology. It is a potent inhibitor of CA activity and has been found to have various biochemical and physiological effects. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for research on this compound, including the development of analogs with improved potency and selectivity, the potential use as a cancer therapy, and further investigation into its potential side effects.
合成方法
The synthesis of 1-N-methyl-4-N-phenylbenzene-1,4-disulfonamide involves the reaction of N-methyl-p-toluenesulfonamide and N-phenyl-p-toluenesulfonamide with sulfuric acid. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization. The yield of this compound is typically around 70%.
科学研究应用
1-N-methyl-4-N-phenylbenzene-1,4-disulfonamide has been used in various scientific research studies, particularly in the field of biochemistry and physiology. It has been shown to inhibit the activity of carbonic anhydrase (CA), an enzyme that plays a crucial role in the regulation of acid-base balance in the body. This compound has also been found to inhibit the growth of certain cancer cells, making it a potential candidate for cancer therapy.
属性
IUPAC Name |
1-N-methyl-4-N-phenylbenzene-1,4-disulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S2/c1-14-20(16,17)12-7-9-13(10-8-12)21(18,19)15-11-5-3-2-4-6-11/h2-10,14-15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJZHURZHOSJGPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-acetyl-6-{[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)piperidin-1-yl]sulfonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B7561388.png)

![3-[(5-Pyrrolidin-1-ylsulfonylfuran-2-yl)methyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7561408.png)
![3-(4-chlorophenyl)-N-[2-(4-methylphenyl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B7561423.png)
![2-{4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperazin-1-yl}pyrimidine](/img/structure/B7561426.png)
![methyl 5-amino-1-{4-[(5,6,7,8-tetrahydronaphthalen-1-ylamino)carbonyl]phenyl}-1H-pyrazole-4-carboxylate](/img/structure/B7561432.png)
![1-(2-Furoyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperazine](/img/structure/B7561449.png)
